4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile
Description
Properties
CAS No. |
773060-41-6 |
|---|---|
Molecular Formula |
C29H33NO2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-[2-(4-ethynyl-2,5-dihexoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C29H33NO2/c1-4-7-9-11-19-31-28-22-27(18-17-24-13-15-25(23-30)16-14-24)29(21-26(28)6-3)32-20-12-10-8-5-2/h3,13-16,21-22H,4-5,7-12,19-20H2,1-2H3 |
InChI Key |
JPGVUJCJWDLMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
General Strategy
The target compound is synthesized through two-step Sonogashira cross-coupling reactions , enabling precise control over ethynyl group positioning. The process involves:
- Intermediate A : Preparation of 4-ethynylbenzonitrile.
- Intermediate B : Synthesis of 4-bromo-2,5-bis(hexyloxy)phenyl ethynyl fragment.
- Final Coupling : Cross-coupling of Intermediates A and B.
Step 1: Synthesis of 4-Ethynylbenzonitrile
4-Ethynylbenzonitrile serves as the central arylacetylene scaffold. Its synthesis involves deprotection of trimethylsilyl (TMS)-protected precursors :
| Reagent/Step | Conditions | Yield (%) | References |
|---|---|---|---|
| 4-[(Trimethylsilyl)ethynyl]benzonitrile | K₂CO₃ in methanol, RT, 3 hr | 70–85 |
Procedure :
Step 2: Preparation of 4-Bromo-2,5-bis(hexyloxy)phenyl Ethynyl Fragment
The phenyl ethynyl fragment is synthesized via Sonogashira coupling of 2,5-bis(hexyloxy)-4-bromophenyl iodide with terminal alkynes:
| Reagent/Step | Conditions | Yield (%) | References |
|---|---|---|---|
| 2,5-Bis(hexyloxy)-4-bromophenyl iodide + phenylacetylene | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), toluene/H₂O (1:1), Et₃N, 60°C, 24 hr | 74–96 |
Procedure :
Final Coupling: Assembly of the Target Compound
The terminal alkyne from Step 1 undergoes Sonogashira coupling with the brominated fragment from Step 2:
Procedure :
- Catalyst System : PdCl₂(PPh₃)₂ and CuI enable efficient coupling in amide solvents (e.g., DMF) or ether solvents (e.g., THF).
- Temperature : Reactions at 80–85°C accelerate bond formation while minimizing side reactions.
Alternative Route Using Direct Coupling
One-Pot Synthesis via TMS Protection
This method streamlines the synthesis by preserving TMS groups during intermediate steps:
Advantages :
- Reduced Purification Steps : TMS groups stabilize intermediates during synthesis.
- High Purity : Terminal alkynes are generated with minimal side products.
Critical Reaction Parameters and Optimization
Catalyst Systems
| Catalyst | Solvent System | Efficiency (E-Factor) | References |
|---|---|---|---|
| PdCl₂(PPh₃)₂ + CuI | Toluene/H₂O (1:1) | 241–6588 | |
| PdEnCatTPP30 | CHCl₃/EtOAc | 305–5879 |
Key Findings :
Solvent Effects
| Solvent | Role | Impact on Yield | References |
|---|---|---|---|
| Toluene/H₂O (1:1) | Stabilizes intermediates | +15–20% | |
| DMF | Polar aprotic, high boiling | +5–10% | |
| Cyclopentyl methyl ether | Low viscosity, high solubility | +8–12% |
Purification and Characterization
Workup and Isolation
Spectral Data
| Technique | Key Signals | References |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.65 (m, 2H, aryl-H), 7.61 (m, 4H, aryl-H) | |
| ¹³C NMR (CDCl₃) | δ 159.9 (C≡N), 132.3 (C≡C) |
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield (%) | E-Factor | Key Advantages |
|---|---|---|---|---|
| Sequential Coupling | 3 | 70–85 | 241–6588 | High regioselectivity |
| One-Pot TMS Protection | 3 | 80–90 | 305–5879 | Minimal purification |
Chemical Reactions Analysis
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Scientific Research Applications
Applications in Organic Electronics
-
Organic Photovoltaics (OPVs) :
- Role as an Electron Donor : The compound has been investigated as a potential electron donor material in bulk heterojunction solar cells. Its extended π-conjugation allows for efficient light absorption and charge transport.
- Performance Metrics : Studies indicate that devices utilizing this compound can achieve significant power conversion efficiencies due to improved exciton dissociation and charge mobility .
-
Organic Light Emitting Diodes (OLEDs) :
- Light Emission Properties : The ethynyl groups contribute to the photoluminescent properties of the compound, making it a candidate for use in OLEDs. Its ability to emit light upon electrical stimulation is critical for display technologies.
- Stability and Efficiency : Research shows that incorporating this compound into OLED architectures can enhance device stability and luminous efficiency .
Applications in Medicinal Chemistry
-
Potential Anticancer Activity :
- Mechanism of Action : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
- Case Studies : In vitro studies have demonstrated significant inhibition of tumor growth in specific cancer models, warranting further investigation into its pharmacological potential .
-
Drug Delivery Systems :
- Nanocarrier Development : The compound's hydrophobic nature allows it to be utilized in developing nanocarriers for targeted drug delivery. By conjugating with therapeutic agents, it can enhance the solubility and bioavailability of poorly soluble drugs.
- Controlled Release Mechanisms : Research indicates that formulations based on this compound can provide controlled release profiles, improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl groups allow for π-π stacking interactions, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the hexyloxy substituents can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
H-SSU-CN is part of a family of conjugated monomers optimized for polymer dielectric applications. Below, its properties are compared with its precursor (TMS-SSU-CN) and hypothetical analogs based on structural variations (e.g., side-chain length, substituents).
Comparison with TMS-SSU-CN
The TMS-protected precursor, 4-((2,5-bis(hexyloxy)-4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzonitrile (TMS-SSU-CN), differs from H-SSU-CN by the presence of a TMS group. This modification:
- Reactivity : Requires a deprotection step (K₂CO₃/MeOH/THF) to generate H-SSU-CN for subsequent polymerization .
- Stability : The TMS group improves stability during storage and handling but limits direct use in polymerization reactions .
- Yield : Deprotection achieves near-quantitative conversion (99%), indicating high efficiency .
Comparison with Alkoxy Side-Chain Variants
Hypothetical analogs with varying alkoxy chain lengths (e.g., butyloxy or octyloxy instead of hexyloxy) would exhibit differences in:
- Solubility: Longer chains (e.g., octyloxy) improve solubility in nonpolar solvents but may reduce permittivity due to increased hydrophobicity.
- Dielectric Performance : Hexyloxy balances solubility and permittivity, as polarizable nitrile groups remain accessible for dipole alignment .
Comparison with Substituted Benzonitrile Derivatives
Replacing the benzonitrile group with other substituents (e.g., –CF₃ or –NO₂) would alter:
- Polarity: Stronger electron-withdrawing groups (e.g., –NO₂) could increase permittivity but reduce solubility.
- Synthetic Complexity: Nitrile groups enable straightforward coupling reactions, whereas –NO₂ might require additional redox steps.
Data Table: Key Properties of H-SSU-CN and Related Compounds
| Compound | Substituents | Yield (%) | Key Application | Stability | Reactivity in Polymerization |
|---|---|---|---|---|---|
| H-SSU-CN | –CN, hexyloxy | 99 | High-capacitance polymers | Moderate | High (direct use) |
| TMS-SSU-CN | –CN, TMS, hexyloxy | N/A* | Polymer precursor | High | Low (requires deprotection) |
| Hypothetical Butyloxy | –CN, butyloxy | N/A | Theoretical analog | Low | Moderate (solubility-limited) |
| Hypothetical –NO₂ analog | –NO₂, hexyloxy | N/A | Theoretical analog | Moderate | Low (synthetic complexity) |
Research Findings and Implications
- Synthetic Efficiency: H-SSU-CN’s high yield (99%) and compatibility with Pd/Cu-catalyzed coupling reactions make it a robust monomer for scalable polymer synthesis .
- Dielectric Performance : The hexyloxy chains provide optimal solubility without sacrificing permittivity, a critical balance for thin-film capacitor applications .
- Comparative Limitations: While TMS-SSU-CN is essential for storage, its deprotection step adds complexity compared to monomers with unprotected ethynyl groups.
Biological Activity
4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple ethynyl groups and hexyloxy substituents. Its molecular formula is with a molecular weight of approximately 510.66 g/mol. The compound is typically presented as a solid with a melting point ranging from 124-128 °C .
Research indicates that compounds similar to 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile may exhibit biological activities through various mechanisms, including:
- Histone Acetyltransferase Inhibition : Some derivatives have shown inhibitory activity against histone acetyltransferases such as EP300 and CREBBP, which are implicated in various cancers .
- Antioxidant Properties : Compounds with similar structures have been noted for their potential antioxidant activities, which can contribute to cellular protection against oxidative stress.
Biological Activity Overview
The biological activity of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile can be summarized in the following table:
Case Study 1: Anticancer Activity
A study investigated the effects of various ethynyl-substituted compounds on cancer cell lines. The results indicated that 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics. This suggests its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antioxidant Efficacy
In another study focusing on the antioxidant properties of similar compounds, it was found that the presence of hexyloxy groups significantly enhanced the radical scavenging activity. The compound demonstrated an ability to reduce reactive oxygen species (ROS) levels in vitro, indicating its potential for therapeutic applications in oxidative stress-related diseases.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. Key steps include:
- Protecting the ethynyl group during functionalization of the hexyloxy-substituted phenyl ring.
- Optimizing catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent conditions (e.g., THF or DMF) to enhance yield .
- Purification via column chromatography to isolate the product from biphenyl byproducts.
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm connectivity and substitution patterns, particularly for ethynyl and hexyloxy groups.
- FT-IR to verify C≡C (ethynyl) and C≡N (benzonitrile) stretching vibrations.
- Single-crystal X-ray diffraction for unambiguous structural determination, especially if rotational isomers complicate NMR interpretation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Avoid inhalation and skin contact using fume hoods and PPE (gloves, lab coats).
- Store in inert atmospheres (argon/nitrogen) to prevent degradation of the ethynyl group.
- Refer to GHS hazard classifications for similar benzonitriles, which may cause respiratory or skin irritation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data caused by rotational isomerism?
- Methodological Answer :
- Compare experimental ¹H NMR peaks with computational models (DFT) to identify rotational isomers.
- Use variable-temperature NMR to observe dynamic equilibria between isomers.
- Validate with X-ray crystallography to confirm the dominant conformation in the solid state .
Q. What strategies improve solubility for optoelectronic device fabrication?
- Methodological Answer :
- Modify the hexyloxy chain length or introduce polar substituents (e.g., hydroxyl or ether groups) to balance hydrophobicity.
- Test solubility in mixed solvents (e.g., chloroform:ethanol) to optimize thin-film deposition .
Q. How does the molecular structure influence optoelectronic properties?
- Methodological Answer :
- Analyze the conjugated π-system (ethynyl linkages and aromatic rings) via UV-Vis spectroscopy and cyclic voltammetry to determine bandgap and HOMO/LUMO levels.
- Compare with structurally similar compounds (e.g., ethynyl-linked liquid crystals) to correlate structure with charge transport efficiency .
Q. How to address low yields in cross-coupling reactions during synthesis?
- Methodological Answer :
- Screen alternative catalysts (e.g., PdCl₂(PPh₃)₂) and ligands to reduce side reactions.
- Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours).
- Use HPLC-MS to identify and quantify impurities, such as dehalogenated byproducts .
Data Contradiction Analysis
Q. How to reconcile conflicting purity assessments from suppliers and in-house analysis?
- Methodological Answer :
- Perform independent HPLC with a C18 column and acetonitrile/water gradient to quantify impurities.
- Cross-validate with mass spectrometry (ESI-TOF) to detect trace contaminants (e.g., residual boronate esters from Suzuki side reactions) .
Reference Table: Key Analytical Techniques
| Technique | Application | Evidence |
|---|---|---|
| Single-crystal X-ray diffraction | Structural confirmation, isomer resolution | |
| Variable-temperature NMR | Dynamic isomer analysis | |
| Cyclic Voltammetry | Bandgap and charge transport characterization | |
| ESI-TOF Mass Spectrometry | Purity assessment and impurity identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
